N'-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea
Overview
Description
N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 2,5-dimethoxyphenyl group, a 2-hydroxyethyl group, and a methyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea typically involves the reaction of 2,5-dimethoxyaniline with ethylene carbonate and methyl isocyanate. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction can be summarized as follows:
Step 1: 2,5-Dimethoxyaniline reacts with ethylene carbonate to form N-(2,5-dimethoxyphenyl)-2-hydroxyethylamine.
Step 2: N-(2,5-dimethoxyphenyl)-2-hydroxyethylamine is then reacted with methyl isocyanate to yield N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea.
Industrial Production Methods
On an industrial scale, the production of N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Oxidized urea derivatives.
Reduction: Amines or reduced urea derivatives.
Substitution: Substituted phenyl urea derivatives.
Scientific Research Applications
N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of polymers and other materials with unique properties.
Biological Studies: It serves as a tool for studying biochemical pathways and interactions within cells.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N’-(2,5-Dimethoxyphenyl)-N-methylurea: Lacks the 2-hydroxyethyl group.
N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)urea: Lacks the methyl group.
N’-(2,5-Dimethoxyphenyl)-N-ethylurea: Contains an ethyl group instead of a 2-hydroxyethyl group.
Uniqueness
N’-(2,5-Dimethoxyphenyl)-N-(2-hydroxyethyl)-N-methylurea is unique due to the presence of both the 2-hydroxyethyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer specific properties that are not observed in similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-(2-hydroxyethyl)-1-methylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-14(6-7-15)12(16)13-10-8-9(17-2)4-5-11(10)18-3/h4-5,8,15H,6-7H2,1-3H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSCQNKISZZXLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)NC1=C(C=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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